N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that features a thiazole ring, a tetrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring, followed by the introduction of the tetrazole ring, and finally the attachment of the carboxamide group. Specific reagents, catalysts, and reaction conditions would be required at each step to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions could be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide might include other thiazole or tetrazole derivatives with carboxamide groups. Examples could be:
- N-(thiazol-2-yl)-2-(phenyl)-2H-tetrazole-5-carboxamide
- N-(thiazol-2-yl)-2-(methyl)-2H-tetrazole-5-carboxamide
Uniqueness
The uniqueness of this compound could be attributed to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c1-8-2-4-9(5-3-8)18-16-10(15-17-18)11(19)14-12-13-6-7-20-12/h2-7H,1H3,(H,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYBTDGJWOITFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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